molecular formula C17H9ClFN3O2S B11436744 N-(3-chloro-4-fluorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

N-(3-chloro-4-fluorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11436744
M. Wt: 373.8 g/mol
InChI Key: UOWXBKBBPYOEJT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]thieno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chloro and fluoro substituents on the phenyl ring enhances the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-chloro-4-fluoroaniline and a suitable pyrido[1,2-a]thieno[2,3-d]pyrimidine derivative can be carried out in the presence of a base and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, resulting in therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-4-methoxyphenyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine

Uniqueness

N-(3-chloro-4-fluorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. These features contribute to its distinct reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C17H9ClFN3O2S

Molecular Weight

373.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C17H9ClFN3O2S/c18-11-7-9(4-5-12(11)19)20-15(23)13-8-10-16(25-13)21-14-3-1-2-6-22(14)17(10)24/h1-8H,(H,20,23)

InChI Key

UOWXBKBBPYOEJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C(S3)C(=O)NC4=CC(=C(C=C4)F)Cl)C(=O)N2C=C1

Origin of Product

United States

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